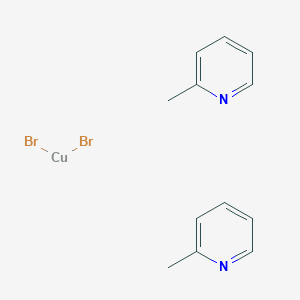
(2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is a chemical compound that belongs to the oxazoline family It features a cyclohexyl group, an ethyl group, and a methanol group attached to an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ethyl glyoxylate, followed by cyclization to form the oxazoline ring. The final step involves the reduction of the oxazoline to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can further modify the oxazoline ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
(2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl and ethyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its action include enzyme inhibition or activation, receptor binding, and signal transduction modulation.
Comparación Con Compuestos Similares
Similar Compounds
(2-Cyclohexyl-4,5-dihydro-1,3-oxazol-4-yl)methanol: Lacks the ethyl group, which may affect its chemical and biological properties.
(4-Ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol: Lacks the cyclohexyl group, potentially altering its reactivity and applications.
(2-Cyclohexyl-4,5-dihydro-1,3-oxazol-4-yl)ethanol: Has an ethanol group instead of methanol, which may influence its solubility and reactivity.
Uniqueness
(2-Cyclohexyl-4-ethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is unique due to the combination of its cyclohexyl, ethyl, and methanol groups. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
62203-39-8 |
|---|---|
Fórmula molecular |
C12H21NO2 |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
(2-cyclohexyl-4-ethyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C12H21NO2/c1-2-12(8-14)9-15-11(13-12)10-6-4-3-5-7-10/h10,14H,2-9H2,1H3 |
Clave InChI |
XHBYTQYKQYAJGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(=N1)C2CCCCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


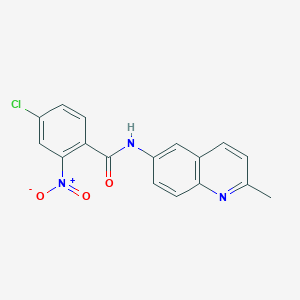
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)
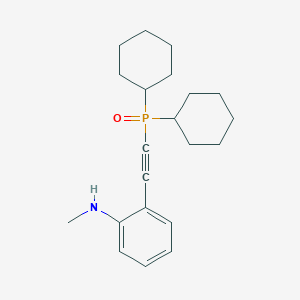


![(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine](/img/structure/B12884799.png)
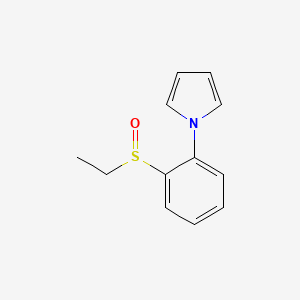



![2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid](/img/structure/B12884824.png)
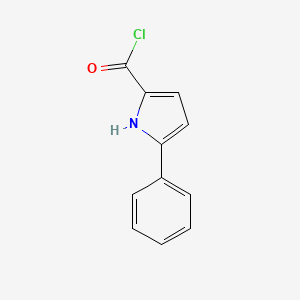
![N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12884832.png)
